CID 11963228
Description
CID 11963228 is a unique identifier assigned by PubChem to a specific chemical compound. For example, analogous PubChem entries (e.g., CID 53216313 in ) provide molecular formulas (e.g., C₆H₅BBrClO₂), molecular weights, solubility metrics (e.g., Log S = -2.99), and synthetic pathways . This compound likely follows similar documentation standards, though its specific attributes remain unspecified in the provided sources.
Properties
Molecular Formula |
C36H42N4O6S |
|---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
3-N-[3-hydroxy-4-[(3-methoxyphenyl)methylamino]-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-(1-phenylethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C36H42N4O6S/c1-25(28-15-9-6-10-16-28)38-35(42)29-20-30(22-31(21-29)40(2)47(4,44)45)36(43)39-33(19-26-12-7-5-8-13-26)34(41)24-37-23-27-14-11-17-32(18-27)46-3/h5-18,20-22,25,33-34,37,41H,19,23-24H2,1-4H3,(H,38,42)(H,39,43) |
InChI Key |
HIQWWDCRULXYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)OC)O |
Synonyms |
GRL 8234 GRL-8234 GRL8234 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 11963228, comparisons are drawn to structurally or functionally analogous compounds using methodologies outlined in the evidence:
Structural Similarity
- Substructure Analysis : Data mining techniques, such as frequent substructure discovery, can identify shared motifs (e.g., boronic acid groups, halogen substituents) between this compound and related compounds . For example, lists compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87), which may share reactive sites or synthetic intermediates with this compound .
- Functional Groups: Similar compounds often exhibit overlapping functional groups that dictate reactivity.
Physicochemical Properties
Hypothetical comparisons based on PubChem’s standardized metrics (Table 1):
| Property | This compound | Analog 1 (e.g., CID 53216313) | Analog 2 (e.g., Bromophenylboronic acid) |
|---|---|---|---|
| Molecular Weight | Not available | 235.27 g/mol | 200.02 g/mol |
| Log P (Octanol-Water) | Not available | 2.15 (XLOGP3) | 1.98 (XLOGP3) |
| Solubility (Log S) | Not available | -2.99 | -3.12 |
| Synthetic Accessibility | Not available | 2.07 | 1.89 |
| Bioavailability Score | Not available | 0.55 | 0.48 |
Table 1: Hypothetical comparison of physicochemical properties. Data inferred from .
Pharmacological and Toxicological Profiles
- Bioactivity: Compounds with structural similarities may exhibit parallel biological effects.
- This compound may share this profile if it lacks reactive false-positive motifs .
Research Findings and Methodological Insights
Spectroscopic Characterization
As per and , compounds like this compound would require full spectroscopic validation (e.g., ¹H-NMR, ¹³C-NMR, UV-Vis) to confirm structure and purity. For example, highlights the use of NMR to elucidate zygocaperoside and isorhamnetin glycoside structures, a standard practice for CID entries .
Data Gaps and Limitations
The absence of explicit data for this compound in the provided evidence underscores the need for targeted experimental studies or access to proprietary databases. Cross-referencing with platforms like Reaxys or SciFinder is recommended for deeper insights .
Q & A
Basic Research Questions
Q. How can researchers systematically identify gaps in existing literature on CID 11963228?
- Methodological Answer : Conduct a structured literature review using databases like PubMed, SciFinder, and Reaxys. Employ keyword combinations such as "this compound synthesis," "biological activity," and "mechanistic studies." Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine questions, e.g., "What are the cytotoxic effects (Outcome) of this compound compared to analogous compounds (Comparison) in in vitro cancer models (Population)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps .
Q. What experimental design principles should guide initial studies on this compound’s physicochemical properties?
- Methodological Answer : Prioritize reproducibility by detailing solvents, temperatures, and instrumentation (e.g., NMR, HPLC). Include negative controls (e.g., solvent-only samples) and triplicate measurements to assess variability. Use statistical power analysis to determine sample sizes for significance, ensuring alignment with OECD guidelines for chemical characterization .
Q. How can researchers ensure data validity when analyzing this compound’s biological activity?
- Methodological Answer : Validate assays using established positive/negative controls (e.g., reference inhibitors for enzyme studies). Calibrate instruments before data collection and apply blinding during analysis to reduce bias. Use multivariate statistical methods (ANOVA, regression) to distinguish signal from noise, and report confidence intervals for IC₅₀ values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported data for this compound’s mechanism of action?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., dialectical materialism) to identify the "principal contradiction" in conflicting results. For example, if Study A reports apoptosis induction while Study B shows necrosis, conduct dose-response experiments to determine threshold-dependent effects. Use meta-analysis to reconcile variability in experimental conditions (e.g., cell lines, exposure durations) .
Q. How can computational modeling optimize this compound’s synthesis and target binding?
- Methodological Answer : Employ quantum mechanical calculations (DFT) to predict reaction pathways and transition states for synthesis. Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding stability with target proteins. Validate predictions with experimental kinetics (e.g., SPR for binding affinity) .
Q. What advanced statistical methods address heterogeneity in this compound’s pharmacokinetic data across species?
- Methodological Answer : Implement mixed-effects models (NLME) to account for interspecies variability in absorption/distribution parameters. Use Bayesian hierarchical models to integrate in vitro and in vivo data, adjusting for covariates like metabolic enzyme expression. Apply machine learning (random forests) to identify critical predictors of bioavailability .
Methodological Frameworks and Tools
- Literature Review : Combine systematic reviews with bibliometric tools (VOSviewer) to map knowledge clusters and emerging trends .
- Data Contradiction Resolution : Use counterfactual analysis to test alternative hypotheses and sensitivity analysis to quantify parameter uncertainties .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectra and crystallographic files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
